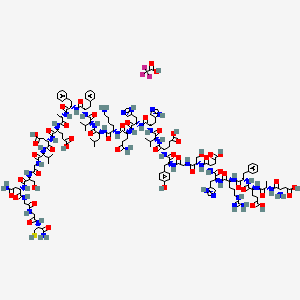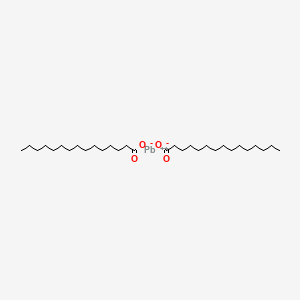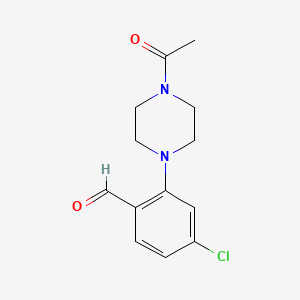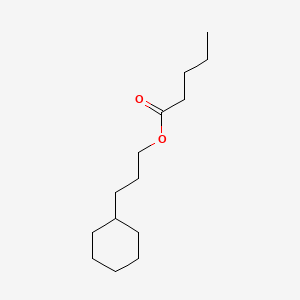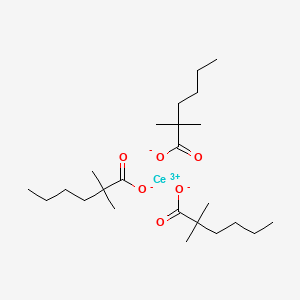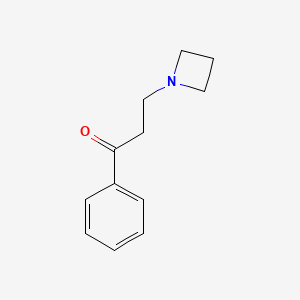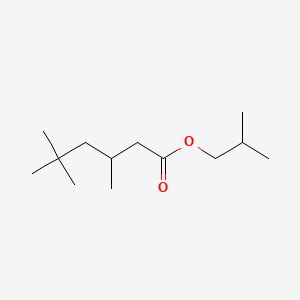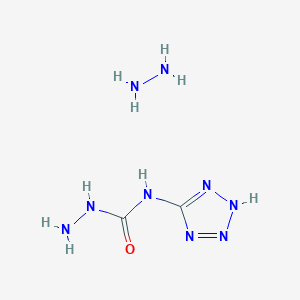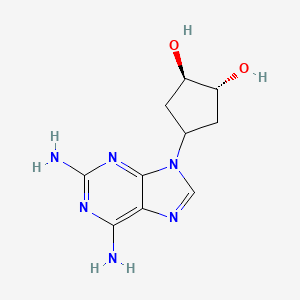
2-Hexadecylicosyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylicosyl palmitate is a chemical compound with the molecular formula C52H104O2 . It is an ester formed from the reaction between hexadecylicosyl alcohol and palmitic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl palmitate can be synthesized through the esterification reaction between hexadecylicosyl alcohol and palmitic acid. The reaction typically requires a catalyst, such as an acid catalyst, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous stirred-tank reactors (CSTR) or rotating packed bed reactors (RPB). These reactors enhance the mass transfer and mixing efficiency, leading to higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecylicosyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into the corresponding alcohol and acid under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Major Products Formed
Esterification: Produces this compound.
Hydrolysis: Yields hexadecylicosyl alcohol and palmitic acid.
Aplicaciones Científicas De Investigación
2-Hexadecylicosyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-hexadecylicosyl palmitate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and stability. This compound may also undergo enzymatic hydrolysis, releasing hexadecylicosyl alcohol and palmitic acid, which can participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cetyl palmitate: Another ester formed from cetyl alcohol and palmitic acid.
Stearyl palmitate: Formed from stearyl alcohol and palmitic acid.
2-Ethylhexyl palmitate: An ester of 2-ethylhexanol and palmitic acid.
Uniqueness
2-Hexadecylicosyl palmitate is unique due to its long-chain alcohol component, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and low volatility .
Propiedades
Número CAS |
94277-34-6 |
|---|---|
Fórmula molecular |
C52H104O2 |
Peso molecular |
761.4 g/mol |
Nombre IUPAC |
2-hexadecylicosyl hexadecanoate |
InChI |
InChI=1S/C52H104O2/c1-4-7-10-13-16-19-22-25-27-28-31-33-36-39-42-45-48-51(47-44-41-38-35-32-30-26-23-20-17-14-11-8-5-2)50-54-52(53)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3/h51H,4-50H2,1-3H3 |
Clave InChI |
JXMSNIOBGKWYQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


